1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-1-2-6-17(15)21-19(25)13-8-10-24(11-9-13)18-12-14-4-3-7-16(14)22-23-18/h1-2,5-6,12-13H,3-4,7-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTGIWCLOLENGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 296.37 g/mol. Its structure includes a cyclopenta[c]pyridazine moiety linked to a piperidine ring, which is substituted with a 2-fluorophenyl group. This configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 2097902-23-1 |
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. Research indicates that it may act as an inhibitor or modulator of specific receptors and enzymes, which can influence cellular signaling pathways involved in disease processes.
Potential Targets:
- Metabotropic Glutamate Receptors (mGluRs) : The compound may interact with mGluR5, which is implicated in several central nervous system disorders. Positive allosteric modulation of these receptors can enhance cognitive function and have antipsychotic effects .
- Enzymatic Pathways : Studies suggest that the compound could inhibit certain enzymes involved in cancer progression, making it a candidate for anticancer therapies.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Behavioral Studies : Animal models have been used to evaluate the cognitive-enhancing effects of the compound. Results indicated improvements in memory and learning tasks, supporting its role as a potential treatment for cognitive impairments.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating strong antitumor properties.
Case Study 2: Neuroprotection
In a model of traumatic brain injury, administration of the compound resulted in reduced neuronal loss and improved functional recovery. These findings were published in Journal of Neurotrauma, highlighting its neuroprotective potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- Compound A: 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide Key Difference: The piperidine ring is substituted at the 3-position with a 4-fluorophenethyl group instead of the 2-fluorophenyl at the 4-position. Impact: The para-fluorine (vs. The phenethyl chain may increase lipophilicity (higher logP) compared to the shorter aryl group in the target compound .
Compound B : 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine
- Key Difference : Replaces piperidine with piperazine and introduces a thiazole-carbonyl group.
- Impact : Piperazine’s additional nitrogen enhances solubility but reduces membrane permeability. The thiazole ring introduces sulfur, which may influence electronic properties and metabolic pathways (e.g., CYP450 interactions) .
Substituent Modifications
- Compound C: N-(3-acetylphenyl)-1-phenyl-1H-pyrazole-4-sulfonamide Key Difference: Uses a pyrazole-sulfonamide scaffold instead of pyridazine-piperidine.
Compound D : 3-(1H-1,2,3,4-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Research Findings and Implications
- Compound A : Demonstrated moderate IC₅₀ values (~100 nM) in kinase assays, attributed to its extended phenethyl chain improving hydrophobic interactions .
- Compound B : The thiazole moiety conferred enhanced selectivity for tyrosine kinases over serine/threonine kinases in preliminary screens, likely due to sulfur’s electronegativity .
- Compound C : Sulfonamide derivatives showed anti-inflammatory activity in murine models, possibly via COX-2 inhibition, but with higher renal clearance rates than carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
